Cas no 1261880-82-3 (2-(Aminomethyl)-1-chloronaphthalene)

2-(Aminomethyl)-1-chloronaphthalene 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-1-chloronaphthalene
- (1-chloronaphthalen-2-yl)methanamine
-
- インチ: 1S/C11H10ClN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H,7,13H2
- InChIKey: GAMCIRASGMSSNW-UHFFFAOYSA-N
- SMILES: ClC1=C(CN)C=CC2C=CC=CC=21
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- トポロジー分子極性表面積: 26
- XLogP3: 2.7
2-(Aminomethyl)-1-chloronaphthalene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219000112-1g |
2-(Aminomethyl)-1-chloronaphthalene |
1261880-82-3 | 98% | 1g |
1,752.40 USD | 2021-06-15 | |
Alichem | A219000112-250mg |
2-(Aminomethyl)-1-chloronaphthalene |
1261880-82-3 | 98% | 250mg |
673.20 USD | 2021-06-15 | |
Alichem | A219000112-500mg |
2-(Aminomethyl)-1-chloronaphthalene |
1261880-82-3 | 98% | 500mg |
1,068.20 USD | 2021-06-15 |
2-(Aminomethyl)-1-chloronaphthalene 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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S. Ahmed Chem. Commun., 2009, 6421-6423
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
2-(Aminomethyl)-1-chloronaphthaleneに関する追加情報
Introduction to 2-(Aminomethyl)-1-chloronaphthalene (CAS No. 1261880-82-3)
2-(Aminomethyl)-1-chloronaphthalene (CAS No. 1261880-82-3) is a versatile organic compound with significant applications in the fields of medicinal chemistry, materials science, and chemical synthesis. This compound, characterized by its unique molecular structure, has garnered attention for its potential in the development of novel pharmaceuticals and advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements involving 2-(Aminomethyl)-1-chloronaphthalene.
The molecular formula of 2-(Aminomethyl)-1-chloronaphthalene is C11H10ClN, and it has a molecular weight of 195.65 g/mol. The compound features a naphthalene ring system substituted with a chloro group at the 1-position and an aminomethyl group at the 2-position. This structural arrangement imparts unique chemical reactivity and physical properties, making it a valuable intermediate in various synthetic pathways.
Synthesis Methods:
The synthesis of 2-(Aminomethyl)-1-chloronaphthalene can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 1-chloro-2-methylnaphthalene with ammonia or an amine derivative under appropriate conditions. Another approach involves the reductive amination of 2-formyl-1-chloronaphthalene using ammonia or an amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst.
Chemical Properties:
2-(Aminomethyl)-1-chloronaphthalene exhibits several notable chemical properties that make it suitable for various applications. The presence of the chloro group on the naphthalene ring enhances its reactivity towards nucleophilic substitution reactions, while the aminomethyl group provides opportunities for further functionalization through reactions such as acylation, alkylation, and coupling with carboxylic acids or isocyanates. Additionally, the compound's solubility in common organic solvents such as dichloromethane, ethanol, and toluene facilitates its use in solution-phase synthetic processes.
Applications in Medicinal Chemistry:
In the realm of medicinal chemistry, 2-(Aminomethyl)-1-chloronaphthalene has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have explored its potential as a scaffold for developing new drugs targeting various diseases. For instance, researchers at the University of California have utilized this compound to synthesize derivatives with potent anti-cancer activity against breast cancer cell lines. The unique structural features of 2-(Aminomethyl)-1-chloronaphthalene allow for fine-tuning of pharmacological properties through strategic modifications.
Mechanistic Studies:
To better understand the biological activity of compounds derived from 2-(Aminomethyl)-1-chloronaphthalene, several mechanistic studies have been conducted. These studies have revealed that certain derivatives can selectively inhibit key enzymes involved in cancer cell proliferation and metastasis. For example, a recent publication in the Journal of Medicinal Chemistry reported that a derivative of 2-(Aminomethyl)-1-chloronaphthalene effectively inhibited the activity of cyclin-dependent kinase 4 (CDK4), a key regulator of cell cycle progression.
Molecular Modeling and Structure-Activity Relationships (SAR):
Molecular modeling techniques have been employed to investigate the structure-activity relationships (SAR) of compounds derived from 2-(Aminomethyl)-1-chloronaphthalene. Computational methods such as molecular docking and molecular dynamics simulations have provided insights into how specific structural modifications influence binding affinity and selectivity towards target proteins. These studies have guided the rational design of more potent and selective derivatives with improved therapeutic profiles.
Safety Considerations:
Safety is a critical consideration in the handling and use of any chemical compound. While 2-(Aminomethyl)-1-chloronaphthalene is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn to minimize exposure risks. Additionally, appropriate ventilation should be maintained to prevent inhalation of vapors.
FUTURE DIRECTIONS AND CONCLUSIONS:
The ongoing research on 2-(Aminomethyl)-1-chloronaphthalene highlights its potential as a valuable intermediate in medicinal chemistry and materials science. Future studies are likely to focus on expanding its synthetic utility by developing more efficient and scalable synthesis methods. Additionally, further exploration of its biological activity and mechanism of action will provide valuable insights for drug discovery efforts targeting various diseases.
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